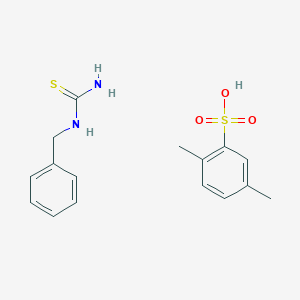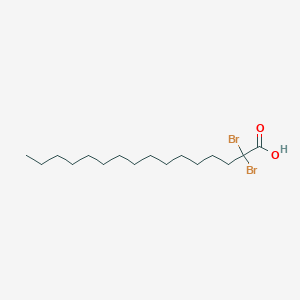
2,2-Dibromohexadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromohexadecanoic acid is an organic compound with the molecular formula C16H30Br2O2 It is a derivative of hexadecanoic acid, where two bromine atoms are substituted at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromohexadecanoic acid typically involves the bromination of hexadecanoic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored closely to avoid over-bromination or side reactions.
化学反応の分析
Types of Reactions: 2,2-Dibromohexadecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form hexadecanoic acid by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can undergo oxidation to form dibromohexadecanoic acid derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols at moderate temperatures.
Reduction Reactions: Performed in anhydrous conditions using strong reducing agents.
Oxidation Reactions: Conducted using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Reactions: Formation of hydroxyl or amino derivatives.
Reduction Reactions: Formation of hexadecanoic acid.
Oxidation Reactions: Formation of dibromohexadecanoic acid derivatives.
科学的研究の応用
2,2-Dibromohexadecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 2,2-Dibromohexadecanoic acid involves its interaction with biological molecules. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways and cellular processes, making it a potential candidate for antimicrobial and antifungal applications.
類似化合物との比較
2-Bromohexadecanoic acid: A mono-brominated derivative of hexadecanoic acid.
16-Bromohexadecanoic acid: A brominated derivative with the bromine atom at the 16th carbon position.
9,10-Dihydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid.
Uniqueness: 2,2-Dibromohexadecanoic acid is unique due to the presence of two bromine atoms at the second carbon position, which imparts distinct chemical and biological properties
特性
CAS番号 |
93095-67-1 |
|---|---|
分子式 |
C16H30Br2O2 |
分子量 |
414.2 g/mol |
IUPAC名 |
2,2-dibromohexadecanoic acid |
InChI |
InChI=1S/C16H30Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17,18)15(19)20/h2-14H2,1H3,(H,19,20) |
InChIキー |
COQOWRUGCZTNOP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)O)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


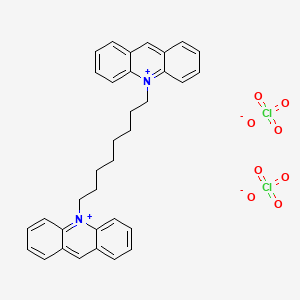
![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)
![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)
![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
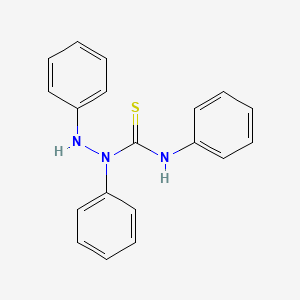
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)

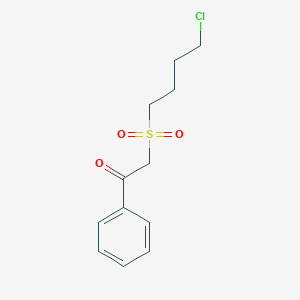
phenylsilane](/img/structure/B14357148.png)
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
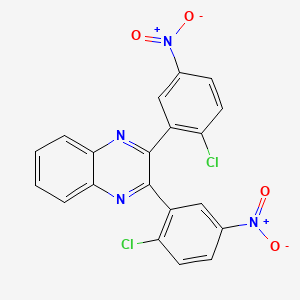
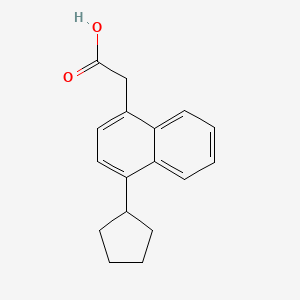
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
